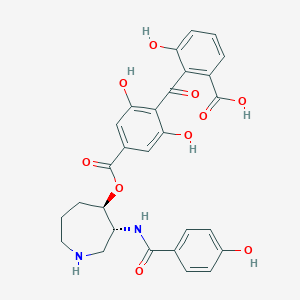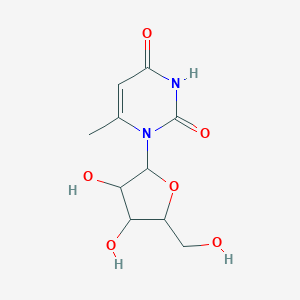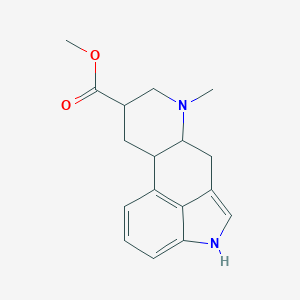
1,1-Bis(4-hydroxyphenyl)ethane
Vue d'ensemble
Description
1,1-Bis(4-hydroxyphenyl)ethane, also known as Bisphenol E, is a diarylmethane . It is a white crystalline solid and features a high solubility in water, alcohol, and other organic solvents . The compound’s structure includes two phenol groups linked by an ethane bridge .
Synthesis Analysis
The synthesis of 1,1-Bis(4-hydroxyphenyl)ethane has been described in several studies. For instance, a feasible synthesis route for the acetoacetylation of aromatic alcohols, which expands the selection of acetoacetate monomers for the synthesis of vitrimers, is introduced . Another study describes a series of organosoluble polyesters and copolyesters based on 1,1,1‐ [bis (4‐hydroxyphenyl)‐4′‐pentadecylphenyl]ethane .
Molecular Structure Analysis
The molecular structure of 1,1-Bis(4-hydroxyphenyl)ethane is characterized by two phenol groups linked by an ethane bridge . In an adduct of 1,1,1-tris(4-hydroxyphenyl)ethane with 1,2-bis(4-pyridyl)ethane, the tris-phenol molecules are linked by O-H…O hydrogen bonds to form sheets .
Chemical Reactions Analysis
In terms of chemical reactions, a study reveals a route for the preparation of phosphinated bisphenol, 1,1-bis (4-hydroxyphenyl)-1- (6-oxido-6H-dibenz <c,e> <1,2> oxaphosphorin-6-yl)ethane (2), via a one-pot reaction of 1,1,1-tris (4-hydroxyphenyl)ethane and 9,10-dihydro-9-oxa-10-phosphaphenanthrene 10-oxide (DOPO) in the catalysis of p-toluenesulfonic acid .
Physical And Chemical Properties Analysis
1,1-Bis(4-hydroxyphenyl)ethane has a molecular formula of C14H14O2 and a molecular weight of 214.26 g/mol . It is a white crystalline solid and features a high solubility in water, alcohol, and other organic solvents .
Applications De Recherche Scientifique
Bisphenol E (BPE), also known as 4,4’-Ethylidenebisphenol, is a chemical compound with various applications in scientific research and industry. Below is a comprehensive analysis of six unique applications of Bisphenol E, each detailed under a clear and descriptive heading.
Electrochemical Sensors
Bisphenol E is utilized in the development of electrochemical sensors. These sensors are designed for the detection of chemical species in complex environments. The electrochemical detection based on gold nanoparticles and multi-walled carbon nanotubes is an example where BPE’s derivatives are used for sensitive and rapid quantitative determination .
Biomonitoring in Public Health
BPE derivatives are significant in biomonitoring, which is a tool to evaluate human exposure to endocrine-disrupting compounds (EDCs). Analytical methods to measure bisphenols in biological matrices like urine, blood, and breast milk are crucial for public health surveillance .
Epoxy Resin Synthesis
Bisphenol E is a key ingredient in the synthesis of epoxy resins. These resins are known for their high-temperature applications, adhesion to various substrates, and high-tensile-strength applications, making them suitable for industrial use .
Environmental Analysis
The compound is used in environmental analysis, particularly in the monitoring of bisphenols in human urine samples. High-performance liquid chromatography coupled with a photodiode array detector (HPLC-PDA) is one of the techniques employed for this purpose .
Propriétés
IUPAC Name |
4-[1-(4-hydroxyphenyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10(11-2-6-13(15)7-3-11)12-4-8-14(16)9-5-12/h2-10,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNHNBLSNVSJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047891 | |
| Record name | Bisphenol E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(4-hydroxyphenyl)ethane | |
CAS RN |
2081-08-5 | |
| Record name | Bisphenol E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Ethylidenebisphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


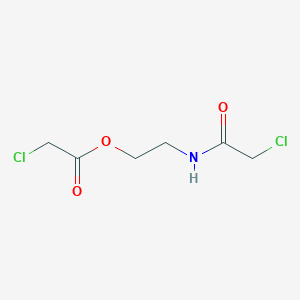

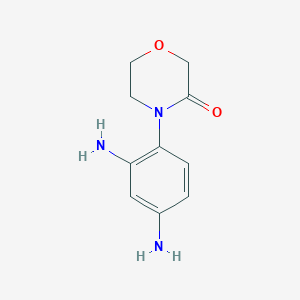
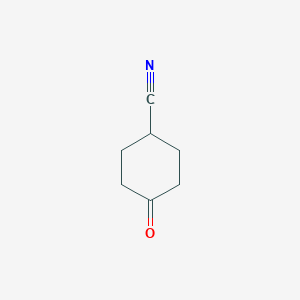
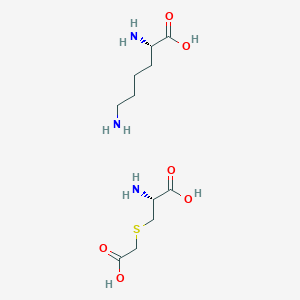
![1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B57110.png)
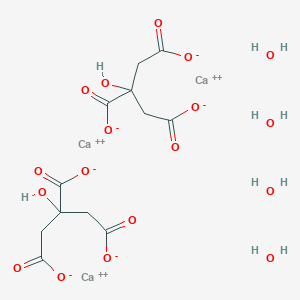

![1,4-Dioxaspiro[4.5]decan-8-ylmethanamine](/img/structure/B57116.png)
